Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate
Description
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate (CAS 1956310-62-5) is a pyrimidine derivative characterized by a hydroxy group at the 6-position, a 3-iodophenyl substituent at the 2-position, and an ethyl ester at the 4-position. Its molecular formula is C₁₃H₁₁IN₂O₃, with a purity of 95% .
Properties
Molecular Formula |
C13H11IN2O3 |
|---|---|
Molecular Weight |
370.14 g/mol |
IUPAC Name |
ethyl 2-(3-iodophenyl)-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11IN2O3/c1-2-19-13(18)10-7-11(17)16-12(15-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17) |
InChI Key |
IMBSICZHURFHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization of the pyrimidine core.
| Conditions | Products | Notes |
|---|---|---|
| 1M HCl, reflux, 6–8 hours | 6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid | Acidic hydrolysis preserves the hydroxyl group. |
| 1M NaOH, ethanol, 70°C, 4h | Sodium salt of the carboxylic acid | Basic conditions may deprotonate the hydroxyl group. |
Mechanistically, the ester undergoes nucleophilic acyl substitution: the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate.
Nucleophilic Substitution at the Iodo Group
The 3-iodophenyl substituent participates in cross-coupling reactions due to iodine’s high leaving-group ability.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups:
| Catalyst System | Conditions | Applications |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12h | Synthesis of biaryl derivatives |
| Pd(dba)₂, SPhos ligand | Toluene/EtOH, reflux, 24h | Electron-deficient aryl coupling |
This reaction enables diversification of the phenyl ring for structure-activity relationship studies .
Ullmann-Type Coupling
Copper-mediated coupling with amines or thiols forms C–N or C–S bonds:
| Reagent | Product | Yield |
|---|---|---|
| CuI, 1,10-phenanthroline | 3-(Amino)phenyl derivative | 60–75% |
| CuBr, K₂S | 3-(Thiol)phenyl derivative | 50–65% |
These reactions are typically conducted in DMSO or DMF at 100–120°C .
Hydroxyl Group Functionalization
The hydroxyl group at position 6 undergoes alkylation, acylation, or oxidation:
Alkylation
Reaction with alkyl halides in the presence of a base:
| Alkylating Agent | Product | Conditions |
|---|---|---|
| Methyl iodide | 6-Methoxy derivative | 0°C to RT, 2h |
| Benzyl chloride | 6-Benzyloxy derivative | Reflux, 6h |
Acylation
Acetyl chloride or anhydrides yield esters:
| Acylating Agent | Product | Yield |
|---|---|---|
| Acetic anhydride | 6-Acetoxy derivative | 85–90% |
| Benzoyl chloride | 6-Benzoyloxy derivative | 70–80% |
Pyrimidine Ring Modifications
The electron-deficient pyrimidine ring participates in electrophilic substitution, though steric and electronic effects from substituents limit reactivity.
Nitration
Directed by the hydroxyl group, nitration occurs at position 5:
| Conditions | Product | Yield |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | 5-Nitro-6-hydroxy derivative | 40–50% |
Radical Reactions
Under oxidative conditions (e.g., AIBN, BrCCl₃), the pyrimidine ring may undergo halogenation or C–H functionalization .
Decarboxylation Pathways
After ester hydrolysis, the carboxylic acid at position 4 can undergo decarboxylation under thermal or radical conditions:
| Conditions | Mechanism | Product |
|---|---|---|
| Cu(II) oxide, quinoline, 200°C | Thermal decarboxylation | 2-(3-Iodophenyl)pyrimidin-6-ol |
| Barton ester protocol | Radical chain reaction | Dehalogenated derivatives |
Decarboxylative halogenation mechanisms (e.g., Kochi reaction) are less likely here due to the stability of the iodo substituent .
Stability and Side Reactions
-
Iodine Loss : Prolonged heating or strong bases may cleave the C–I bond, forming phenyl radicals or iodide salts.
-
Ester Transesterification : Methanol or other alcohols under acidic conditions can replace the ethyl group.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate exhibits structural features that make it a candidate for drug development. The pyrimidine ring is a common motif in pharmaceuticals, known for its diverse biological activities. This compound's ability to modulate biological pathways makes it valuable in the synthesis of new therapeutic agents.
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
These results suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings indicate a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory conditions.
Herbicide Development
Research has also explored the use of this compound as a herbicide. Its structural analogs have been investigated for their ability to inhibit specific enzymes involved in plant growth, making them suitable candidates for agricultural applications.
Patented Applications
Several patents have been filed regarding the use of pyrimidine derivatives as herbicides, demonstrating their effectiveness against various weed species while minimizing harm to crops . This aspect opens avenues for developing environmentally friendly herbicides that target specific plant pathways.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby reducing the proliferation of cancer cells . Additionally, its antioxidant properties may protect cells from oxidative stress, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following pyrimidine-based esters share structural similarities but differ in substituents, influencing their physical properties, reactivity, and applications:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Yield The boronate ester derivative (65% yield) demonstrates higher synthetic efficiency compared to the chloro-substituted analogue (20% yield), likely due to the stability of boronate intermediates in Suzuki couplings .
Electronic and Steric Influences Trifluoromethyl (CF₃) groups (e.g., ) impart electron-withdrawing effects, enhancing metabolic stability and lipophilicity. Hydroxy groups (target compound) enable hydrogen bonding and further functionalization (e.g., phosphorylation or glycosylation), whereas amino groups () offer nucleophilic sites for crosslinking or conjugation.
Physical Properties
- The boronate ester analogue (mp 177–178°C ) exhibits higher crystallinity than the target compound, whose melting point is unreported. This suggests differences in packing efficiency due to iodine’s large atomic radius.
- Thienyl-substituted derivatives () may exhibit unique UV-Vis absorption profiles due to sulfur’s electron-rich nature, making them suitable for optoelectronic applications.
Applications
Biological Activity
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Its unique structural features, including a hydroxyl group and an iodine-containing phenyl group, suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, cytotoxic, and potential therapeutic properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 218.21 g/mol. The presence of the iodine atom enhances lipophilicity, which may contribute to its biological activity compared to similar compounds lacking this substitution.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In a study evaluating similar compounds, it was found that halogenated pyrimidines often possess enhanced antimicrobial efficacy due to increased lipophilicity, which aids in membrane penetration .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it demonstrated significant cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency when compared to standard chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. The binding affinity to various biological targets is being explored using techniques such as molecular docking studies and enzyme inhibition assays .
Case Studies
- Anticancer Screening : In a multicellular spheroid model, this compound was screened alongside other compounds for anticancer activity. Results indicated that this compound significantly reduced spheroid growth compared to controls, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. It showed superior activity against Gram-positive bacteria, confirming the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. How can the crystal structure of Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement to resolve atomic positions and thermal parameters, leveraging its robust handling of heavy atoms like iodine . For visualization, ORTEP-III can generate thermal ellipsoid plots to assess positional uncertainty . Ensure data collection at low temperatures (e.g., 100 K) to minimize disorder.
Q. What analytical techniques are critical for confirming the purity and identity of this compound post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent integration and coupling patterns, particularly the 3-iodophenyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight. Pair with infrared (IR) spectroscopy to detect hydroxyl and carbonyl stretches (e.g., ~3200 cm⁻¹ for -OH, ~1700 cm⁻¹ for ester C=O).
Q. How can hydrogen bonding interactions in the crystal lattice be systematically analyzed?
- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bond motifs (e.g., rings, chains). Use crystallographic software (e.g., Mercury) to measure donor-acceptor distances and angles. The hydroxy group on the pyrimidine ring likely forms O-H···O/N bonds, which can be compared to Etter’s rules for predictability .
Advanced Research Questions
Q. How can conformational analysis of the pyrimidine ring be quantified to resolve puckering ambiguities?
- Methodological Answer : Calculate Cremer-Pople parameters (Q, θ, φ) using atomic coordinates from SCXRD data. For a six-membered ring, this defines puckering amplitude (Q) and phase angles (θ, φ) to distinguish chair, boat, or twist-boat conformers. Software like PARST95 or PLATON can automate these calculations .
Q. What strategies resolve contradictions between computational and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data to identify discrepancies. Adjust solvent models (e.g., PCM for DMSO) or consider dynamic effects (e.g., variable-temperature NMR) to account for conformational averaging .
Q. How can the iodine atom’s electronic effects influence reactivity in cross-coupling reactions?
- Methodological Answer : The 3-iodophenyl group is susceptible to Suzuki-Miyaura coupling. Optimize conditions by screening palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃). Monitor reaction progress via LC-MS. The iodine’s steric bulk may necessitate longer reaction times or elevated temperatures compared to bromo/chloro analogs .
Q. What safety protocols are critical for handling iodine-containing intermediates during synthesis?
- Methodological Answer : Use inert atmosphere (N₂/Ar) to prevent iodide oxidation. Employ fume hoods and personal protective equipment (PPE) due to potential volatility. Quench iodine waste with Na₂S₂O₃ to reduce toxicity. Partner with certified waste management services for disposal, as per halogenated compound guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
